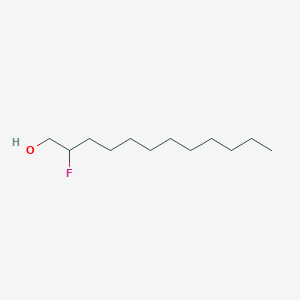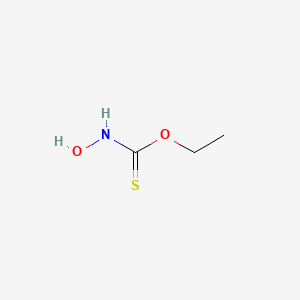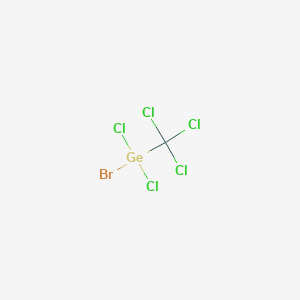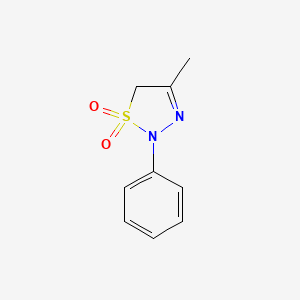
1,2,3-Thiadiazole, 2,5-dihydro-4-methyl-2-phenyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Thiadiazole, 2,5-dihydro-4-methyl-2-phenyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine in absolute ethanol can yield the desired thiadiazole derivatives . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .
Wissenschaftliche Forschungsanwendungen
1,2,3-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agents for various diseases due to their biological activities.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3-thiadiazole derivatives involves interaction with various molecular targets and pathways. For example, some derivatives can inhibit the activity of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins . Other derivatives can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Thiadiazole derivatives can be compared with other thiadiazole isomers such as:
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
1,2,3-Thiadiazole derivatives are unique due to their specific ring structure and the presence of sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activities compared to other isomers .
Eigenschaften
CAS-Nummer |
115271-81-3 |
|---|---|
Molekularformel |
C9H10N2O2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-5H-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C9H10N2O2S/c1-8-7-14(12,13)11(10-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ZQZOLBWJDSYREU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(S(=O)(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


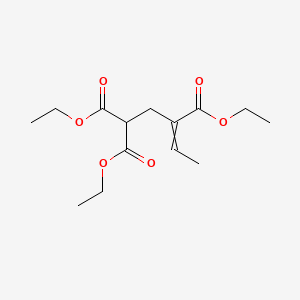
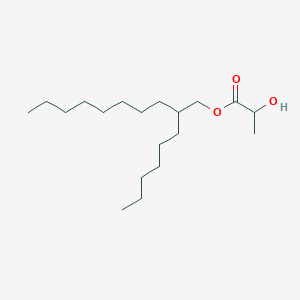
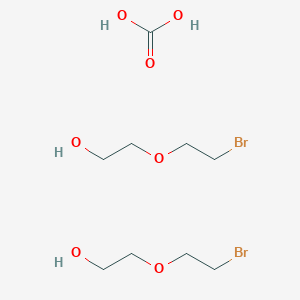
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

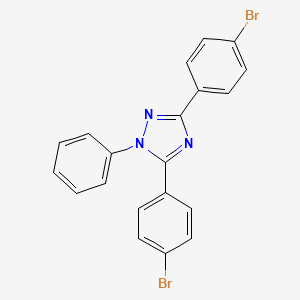
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
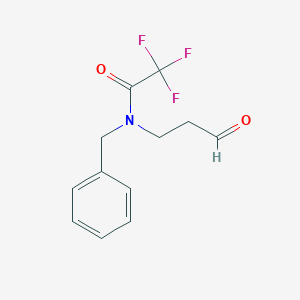
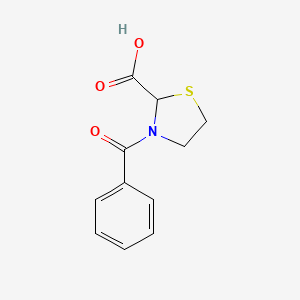
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
